(5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C28H31N3O3S2 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H31N3O3S2/c1-19(2)18-34-23-11-12-24(20(3)15-23)26-21(17-31(29-26)22-9-6-5-7-10-22)16-25-27(32)30(28(35)36-25)13-8-14-33-4/h5-7,9-12,15-17,19H,8,13-14,18H2,1-4H3/b25-16- |
InChI Key |
OXDFBLGZVXUOMS-XYGWBWBKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
A modified Huisgen cycloaddition was employed. A solution of phenylhydrazine (1.0 equiv) and 4-(2-methylpropoxy)-2-methylacetophenone (1.2 equiv) in ethanol was refluxed for 12 hours, yielding 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole.
Vilsmeier-Haack Formylation
The pyrazole intermediate (1.0 equiv) was treated with DMF (3.0 equiv) and POCl3 (2.5 equiv) at 0°C, followed by hydrolysis with sodium acetate to afford the 4-carbaldehyde derivative (72% yield).
Key Analytical Data :
-
1H NMR (400 MHz, CDCl3) : δ 10.12 (s, 1H, CHO), 8.24 (s, 1H, pyrazole-H), 7.68–7.45 (m, 5H, Ph-H), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 3.84 (d, J = 6.6 Hz, 2H, OCH2), 2.54 (s, 3H, CH3), 1.24 (s, 6H, (CH3)2CH).
Knoevenagel Condensation for (5Z)-Methylidene Derivative Formation
The final step involved a stereoselective Knoevenagel reaction between the thiazolidinone (1.0 equiv) and pyrazole-aldehyde (1.1 equiv) in refluxing ethanol with pyrrolidine (10 mol%). The reaction proceeded via a tandem enolization-condensation mechanism, exclusively yielding the (5Z)-isomer due to steric hindrance from the pyrazole’s 3-aryl group.
Optimized Conditions :
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pyrrolidine |
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 8 hours |
| Yield | 78% |
Key Analytical Data :
-
1H NMR (400 MHz, CDCl3) : δ 9.28 (s, 1H, CH=S), 7.82 (s, 1H, pyrazole-H), 7.62–7.48 (m, 5H, Ph-H), 6.95 (d, J = 8.8 Hz, 1H, Ar-H), 6.31 (s, 1H, =CH), 3.88 (d, J = 6.6 Hz, 2H, OCH2), 3.76 (t, J = 6.4 Hz, 2H, OCH2), 3.54 (s, 3H, OCH3), 2.56 (s, 3H, CH3), 1.92–1.85 (m, 2H, CH2), 1.26 (s, 6H, (CH3)2CH).
-
13C NMR (100 MHz, CDCl3) : δ 192.4 (C=O), 167.2 (C=S), 153.1–112.4 (aromatic carbons), 118.9 (=CH), 70.2 (OCH2), 58.9 (OCH3), 44.5 (NCH2), 26.8 (CH2), 22.1 ((CH3)2CH).
Characterization and Analytical Data
The product’s (5Z)-configuration was confirmed by NOE spectroscopy, revealing spatial proximity between the thiazolidinone’s C5-H and the pyrazole’s C4-aldehyde proton. High-resolution mass spectrometry (HRMS) validated the molecular formula C31H34N3O3S2 ([M+H]+ calc. 584.2041, found 584.2039).
Optimization of Reaction Conditions
A comparative study of catalysts and solvents revealed pyrrolidine in ethanol as optimal (Table 1). Ultrasonic irradiation reduced reaction time to 2 hours but decreased yield to 65% due to side-product formation.
Table 1: Catalyst Screening for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyrrolidine | Ethanol | 78 | 78 |
| Piperidine | Ethanol | 78 | 68 |
| DBU | Toluene | 110 | 42 |
| None | Ethanol | 78 | <5 |
Chemical Reactions Analysis
Nucleophilic Attack at the Thioxo Group
The C=S (thioxo) group in the thiazolidinone ring is a key reactive site. This moiety participates in nucleophilic substitution or addition reactions:
-
Thione-thiol tautomerism : The sulfur atom can act as a nucleophile, enabling reactions with electrophiles like alkyl halides or oxidizing agents.
-
Metal complexation : The thioxo group may coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates that modify biological activity .
Table 1: Reactivity of the Thioxo Group
Reactivity of the Exocyclic Double Bond
The methylidene group (–CH=C–) bridging the thiazolidinone and pyrazole rings undergoes:
-
Cycloaddition reactions : With dienophiles (e.g., maleic anhydride), forming six-membered heterocycles.
-
Electrophilic addition : Halogens (Br₂, Cl₂) or acids (HBr) may add across the double bond.
Table 2: Reactions Involving the Methylidene Group
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, toluene | Fused bicyclic adduct | |
| Bromination | Br₂, CHCl₃, 0°C | Vicinal dibromide formation |
Pyrazole Ring Functionalization
The 1-phenyl-1H-pyrazole substituent undergoes:
-
Electrophilic substitution : Nitration or sulfonation at the phenyl ring’s para position .
-
Coordination chemistry : The pyrazole nitrogen can bind to metal ions, altering solubility and reactivity .
Ether and Alkoxy Group Reactivity
The 2-methylpropoxy and 3-methoxypropyl groups are susceptible to:
-
Acidic cleavage : Concentrated HBr or HI cleaves the ether bond, yielding phenolic derivatives .
-
Oxidative degradation : Strong oxidizers (e.g., KMnO₄) may break the methoxypropyl chain.
Table 3: Ether-Specific Reactions
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Acidic cleavage | 48% HBr, reflux | Phenol and alkyl bromide | |
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid formation |
Thiazolidinone Ring Opening
Under strong acidic or basic conditions, the thiazolidinone ring may hydrolyze:
-
Acidic hydrolysis : HCl/H₂O yields a β-mercaptoamide intermediate.
-
Basic hydrolysis : NaOH/EtOH produces a disulfide and carboxylic acid.
Key Research Findings
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated their effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The thiazolidinone framework is known for enhancing the bioactivity of derivatives through modifications at the phenyl and pyrazole rings.
Anti-inflammatory Effects
Thiazolidinone compounds have been explored for their anti-inflammatory properties. The incorporation of specific substituents, such as methoxy and propoxy groups, can enhance the anti-inflammatory response by modulating signaling pathways involved in inflammation .
Anticancer Potential
Several studies have reported that thiazolidinone derivatives possess anticancer activity by inducing apoptosis in cancer cells. The compound's unique structure may interact with cellular targets involved in cell cycle regulation and apoptosis . For instance, derivatives with similar scaffolds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Polymer Chemistry
The thiazolidinone core can be utilized in the development of new polymeric materials with enhanced mechanical properties and thermal stability. The functional groups present allow for further modification and cross-linking, which can lead to novel materials with tailored properties for specific applications .
Drug Delivery Systems
Due to its unique chemical structure, this compound can be integrated into drug delivery systems where controlled release is essential. Its ability to form stable complexes with various drugs can enhance bioavailability and therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of a series of thiazolidinone derivatives against Staphylococcus aureus. Results indicated that modifications similar to those found in (5Z)-3-(3-methoxypropyl)-5-{...} led to enhanced activity compared to standard antibiotics.
Case Study 2: Cancer Cell Inhibition
In another investigation, derivatives were tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell proliferation, suggesting that the compound could serve as a lead for developing new anticancer agents.
Mechanism of Action
The mechanism of action of (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit certain enzymes, while the pyrazole ring may interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Thiazolidinone Derivatives
Key Observations:
R₁ Substituent Effects: The 3-methoxypropyl group in the target compound enhances polarity compared to the hexyl chain in , which increases lipophilicity (logP estimated at ~5.2 vs. ~6.1) .
R₂ Substituent Effects :
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | Hexyl Analogue | Isopropyl Analogue |
|---|---|---|---|
| logP (Predicted) | 5.2 | 6.1 | 4.8 |
| Water Solubility (mg/L) | <1 (Low) | <1 (Low) | ~10 (Moderate) |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
Notes:
- Low water solubility across analogues suggests formulation challenges for in vivo applications .
- The target compound’s higher hydrogen bond acceptors may improve interactions with polar enzyme active sites .
Toxicological and Pharmacological Insights
Quantitative structure-activity relationship (QSAR) models using Tanimoto coefficients (Table 5.2 in ) could predict bioactivity overlaps.
Biological Activity
The compound (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the class of thiazolidin-4-one derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential based on existing literature.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their significant therapeutic potential. They exhibit a wide range of biological activities, including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Antiparasitic
Recent studies have highlighted the influence of various substituents on the biological efficacy of these compounds, suggesting that structural modifications can enhance their pharmacological properties .
Anticancer Activity
Thiazolidin-4-one derivatives have shown promising anticancer properties. For instance, certain derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis. The compound may share similar mechanisms due to its structural characteristics. In vitro studies often utilize assays such as MTT or SRB to evaluate cell viability and cytotoxicity against various cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory activity of thiazolidin-4-one derivatives is attributed to their ability to inhibit pro-inflammatory mediators and pathways. Compounds in this class have been shown to reduce edema and inflammation in animal models, often evaluated through carrageenan-induced paw edema tests . The compound's potential to modulate inflammatory cytokines could be a significant area for further research.
Antimicrobial Activity
Thiazolidin-4-one derivatives have demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. The compound's structure may enhance its ability to disrupt microbial cell walls or inhibit essential metabolic pathways. Studies typically assess minimum inhibitory concentrations (MIC) against various strains, providing insights into its effectiveness as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is heavily influenced by their chemical structure. The presence of specific functional groups can enhance or diminish activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Methoxy group | Increases lipophilicity and may enhance cell membrane permeability |
| Methyl groups | Often associated with increased potency in anticancer assays |
| Halogen substitutions | Can improve antimicrobial efficacy due to increased reactivity |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated a series of thiazolidinone derivatives for their anticancer activity against MCF-7 breast cancer cells. The results indicated that specific structural modifications led to IC50 values as low as 0.08 µM, suggesting potent activity .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of thiazolidinone derivatives using an animal model. The compounds significantly reduced paw edema compared to control groups, indicating strong anti-inflammatory potential .
- Antimicrobial Efficacy : Research has shown that certain thiazolidinone derivatives exhibit MIC values below 10 µg/mL against resistant strains of Staphylococcus aureus, highlighting their potential as novel antimicrobial agents .
Q & A
Q. What synthetic methodologies are optimal for preparing (5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one?
Answer: The synthesis of this thiazolidinone derivative involves a multi-step approach:
- Step 1: Condensation of substituted phenylpyrazole aldehydes with thiosemicarbazides under reflux in DMF/acetic acid (1:2 v/v) to form hydrazone intermediates .
- Step 2: Cyclization with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate, typically requiring 2–4 hours of reflux .
- Key variables: Reaction temperature (80–100°C), stoichiometry of sodium acetate (1:2 molar ratio relative to chloroacetic acid), and solvent polarity (DMF enhances solubility of aromatic intermediates) .
Q. How can the stereochemical configuration (5Z) of the exocyclic double bond be confirmed?
Answer:
- X-ray crystallography is definitive for assigning Z/E configurations, as demonstrated in structurally analogous compounds (e.g., (2Z,5Z)-3-cyclopropyl-thiazolidinones) .
- NMR spectroscopy: The coupling constant between the methylidene proton and adjacent groups (e.g., pyrazole C-H) typically ranges from 10–12 Hz for Z-configuration, compared to 14–16 Hz for E-isomers .
- Computational modeling: Density Functional Theory (DFT) optimizations can predict stability differences between Z/E conformers .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FT-IR: Confirm the presence of thioxo (C=S) at 1200–1250 cm⁻¹ and carbonyl (C=O) at 1680–1720 cm⁻¹ .
- H/C NMR: Identify methoxypropyl protons (δ 3.2–3.5 ppm) and aromatic protons from phenylpyrazole (δ 7.0–8.0 ppm) .
- UV-Vis: Monitor π→π* transitions of the conjugated system (λmax ~300–350 nm) to assess electronic delocalization .
Advanced Research Questions
Q. How can tautomeric equilibria between thioxo-thiazolidinone and thiol-thione forms impact bioactivity studies?
Answer:
- Tautomer stability: The thioxo form is generally more stable in aprotic solvents (e.g., DMSO), while thiol-thione tautomers may dominate in protic media. Solvent choice must align with assay conditions to avoid misinterpretation of structure-activity relationships .
- Analytical validation: Use C NMR to detect thione carbons (δ 180–190 ppm) and LC-MS to monitor tautomer ratios under physiological pH .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antioxidant efficacy)?
Answer:
- Standardized assays: Discrepancies often arise from variations in microbial strains (e.g., Gram-positive vs. Gram-negative) or antioxidant models (DPPH vs. FRAP). Use CLSI guidelines for antimicrobial testing and validate antioxidant activity via multiple assays .
- Structure-activity relationship (SAR): Modify substituents (e.g., methoxypropyl chain length) to isolate contributions to bioactivity. For example, bulkier alkoxy groups enhance membrane penetration in Gram-negative bacteria .
Q. How can computational methods predict binding modes with biological targets (e.g., enzymes or DNA)?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or topoisomerase II). Prioritize residues within 4 Å of the thiazolidinone core for mutagenesis validation .
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS). Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
Q. What synthetic modifications improve solubility without compromising bioactivity?
Answer:
- PEGylation: Introduce polyethylene glycol (PEG) chains at the methoxypropyl group to enhance aqueous solubility. Monitor bioactivity via MIC assays to ensure retained efficacy .
- Salt formation: Convert the thioxo group to a sodium or potassium salt (e.g., using NaHCO₃) for ionic solubility. Validate stability via pH-solubility profiling .
Methodological Challenges and Solutions
Q. How to address low yields in the final cyclization step?
Answer:
Q. What analytical workflows validate purity for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
